2,3-dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one
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Overview
Description
2,3-Dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one is a heterocyclic aromatic compound that features a fused ring system combining pyrimidine and benzimidazole structures
Mechanism of Action
Target of Action
Similar compounds, such as 4-(2,3-dihydro-1,3-dimethyl-1h-benzimidazol-2-yl)-n,n-dimethylbenzenamine (dmbi-h), have been used as successful dopants for n-type organic semiconductors .
Mode of Action
It’s known that dmbi-h, a similar compound, decomposes in the processing solvent, and its main decomposition product acts as a nucleating agent for dmbi-h, boosting the conductivity of the final doped films .
Biochemical Pathways
The related compound dmbi-h is known to influence the solid-state microstructure in doped semiconductors .
Pharmacokinetics
Dmbi-h, a similar compound, is known to be soluble in established processing solvents and is generally considered to be air stable .
Result of Action
The related compound dmbi-h is known to boost the conductivity of the final doped films .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by cyclization and methylation steps. One common method involves the reaction of o-phenylenediamine with formic acid under reflux conditions to form the benzimidazole core, which is then further reacted with methylating agents to introduce the dimethyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
2,3-Dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione: Another fused pyrimidine compound with similar structural features but different functional groups.
4-(1H-benzo[d]imidazol-2-yl)aniline: A benzimidazole derivative with different substitution patterns.
Uniqueness
2,3-Dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2,3-dimethyl-1H-pyrimido[1,2-a]benzimidazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-7-8(2)13-12-14-9-5-3-4-6-10(9)15(12)11(7)16/h3-6H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXJTYQXFXQBOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=NC3=CC=CC=C3N2C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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